1-Ethynyl-2,4,5-trimethylbenzene
Overview
Description
1-Ethynyl-2,4,5-trimethylbenzene is a chemical compound with the linear formula HC≡CC6H2(CH3)3 . It has a molecular weight of 144.21 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cc1cc©c(cc1C)C#C . This indicates that the molecule consists of a benzene ring with three methyl groups and an ethynyl group attached .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 47-51 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Supramolecular Templates
1-Ethynyl-2,4,5-trimethylbenzene and its related compounds like 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene are utilized in supramolecular chemistry. They serve as templates for organizing molecular-recognition elements. The steric effect of these compounds helps to direct binding elements, enhancing binding affinities in host-guest chemistry (Wang & Hof, 2012).
Heterobimetallic Dimetallacyclopentenone Complex Synthesis
In coordination chemistry, this compound plays a role in the formation of heterobimetallic dimetallacyclopentenone complexes. These complexes are generated through bimetallic activation involving ethynyl and metal-coordinated carbonyl ligands (Brieger et al., 2019).
Ion-Pi Interactions
The substituent effect of the ethynyl group in 1,3,5-triethynylbenzene systems demonstrates a unique behavior in ion-pi interactions. This is particularly relevant in theoretical studies exploring electron-withdrawing capabilities and their impact on anion-pi and cation-pi interactions (Lucas et al., 2009).
Electrochemical Studies
This compound derivatives, such as those with trimethylsilyl substitutions, have been studied for their electrochemical properties. These studies involve the synthesis of cobalt carbonyl complexes and their electrochemical characterization, shedding light on the communication between metal centers (Moreno et al., 2001).
Combustion Properties
Research on the combustion properties of similar compounds like 1,3,5-trimethylbenzene provides insights into their potential as components in formulating hydrocarbon mixtures for fuel applications. These studies focus on ignition delay, burning velocities, and reactivity profiles (Diévart et al., 2013).
Molybdenum-Mediated Cyclocarbonylation
Molybdenum carbonyl reagents are used to mediate the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, a related compound, to produce cyclopenta[a]inden-2-ones. This process highlights the potential of this compound in synthetic organic chemistry (Datta & Liu, 2005).
Safety and Hazards
This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Danger” and the hazard statement is H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Properties
IUPAC Name |
1-ethynyl-2,4,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-5-11-7-9(3)8(2)6-10(11)4/h1,6-7H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLQHXVJWYAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584119 | |
Record name | 1-Ethynyl-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-92-1 | |
Record name | 1-Ethynyl-2,4,5-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351002-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-2,4,5-trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.